2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-cyclopropylacetamide
Description
2-[4-(3-Chloro-4-methoxybenzenesulfonamido)phenyl]-N-cyclopropylacetamide is a synthetic small-molecule compound featuring a central acetamide scaffold substituted with a cyclopropyl group and a 4-(3-chloro-4-methoxybenzenesulfonamido)phenyl moiety.
Properties
IUPAC Name |
2-[4-[(3-chloro-4-methoxyphenyl)sulfonylamino]phenyl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-17-9-8-15(11-16(17)19)26(23,24)21-14-4-2-12(3-5-14)10-18(22)20-13-6-7-13/h2-5,8-9,11,13,21H,6-7,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVDHYKMINLQFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body.
Mode of Action
Based on its structural similarity to other benzimidazole derivatives, it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and hydrophobic interactions. The presence of the chloro and methoxy groups may enhance the compound’s ability to interact with its targets, potentially leading to changes in the target’s function.
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities.
Pharmacokinetics
The presence of the chloro and methoxy groups may influence these properties, potentially affecting the compound’s bioavailability.
Result of Action
Benzimidazole derivatives have been reported to exhibit a range of biological activities, suggesting that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects.
Biological Activity
2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-cyclopropylacetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and mechanistic insights related to this compound, drawing from various research studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18ClN3O3S, and it features a sulfonamide moiety which is critical for its biological activity. The presence of the methoxy and chloro groups on the aromatic ring enhances its pharmacological properties.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing sulfonamide groups have been shown to induce apoptosis in various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer).
- Mechanism : The cytotoxic effects are primarily mediated through apoptosis induction and disruption of mitochondrial membrane potential. For example, one study reported an IC50 value of approximately 12 μM for a closely related compound against HCT-116 cells, indicating potent activity compared to non-malignant cells .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HCT-116 | ~12 | Apoptosis induction |
| Similar Derivative | MCF-7 | 12.8 | Apoptosis, mitochondrial disruption |
| Similar Derivative | HeLa | 12.7 | Apoptosis, mitochondrial disruption |
Enzyme Inhibition
In addition to its anticancer properties, the compound may also exhibit inhibitory effects on certain enzymes, such as carbonic anhydrases (CAs). Studies have shown that similar sulfonamide derivatives can selectively inhibit CA IX with IC50 values ranging from 10.93 to 25.06 nM, demonstrating their potential as therapeutic agents in conditions where CA IX is overexpressed, such as in some tumors .
Study on Antiproliferative Activity
A study conducted by researchers evaluated a series of sulfonamide derivatives, including those structurally similar to this compound. The results highlighted that compounds with hydroxyl substitutions on the benzene ring showed enhanced antiproliferative activity against HCT-116 cells. The study concluded that structural modifications significantly influence biological efficacy .
Mechanistic Insights
Further investigations into the mechanism of action revealed that these compounds could lead to cell cycle arrest and apoptosis through caspase activation pathways. For instance, compounds were observed to increase annexin V binding in treated MDA-MB-231 cells by 22-fold compared to controls, indicating a robust apoptotic response .
Scientific Research Applications
Agricultural Applications
One of the significant applications of this compound is in crop protection . Research indicates that derivatives of phenylamine, including the target compound, exhibit fungicidal properties effective against various phytopathogenic microorganisms. These compounds can protect crops from fungal infections and pests, thereby enhancing agricultural productivity.
Case Study: Crop Protection Efficacy
A study demonstrated that formulations containing similar phenylamine derivatives significantly reduced fungal infections in crops like wheat and barley. The efficacy was attributed to the ability of these compounds to disrupt fungal cell wall synthesis.
| Compound | Target Pathogen | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| 2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-cyclopropylacetamide | Fusarium spp. | 85% | 200 |
| Other Phenylamine Derivative | Alternaria spp. | 78% | 150 |
Pharmaceutical Applications
In the pharmaceutical realm, compounds with similar structures have been investigated for their potential as antimicrobial agents . The sulfonamide moiety in the compound is known for its antibacterial properties, making it a candidate for further development in treating bacterial infections.
Case Study: Antimicrobial Activity
Research published in a peer-reviewed journal highlighted the antimicrobial activity of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The compound's mechanism involves inhibition of bacterial folic acid synthesis, crucial for bacterial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Mechanistic Insights
The mechanism of action for the compound involves interference with essential biological pathways in both fungi and bacteria. For instance, its ability to inhibit enzymes involved in cell wall synthesis and folic acid metabolism underpins its efficacy as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness becomes apparent when compared to analogs in the N-cyclopropylacetamide family. Below is a detailed analysis:
Structural Variations and Substituent Effects
- Target Compound: Core Structure: N-cyclopropylacetamide with a 4-phenyl group. Key Substituent: 3-chloro-4-methoxybenzenesulfonamido at the para position of the phenyl ring.
- Analog 1: 2-[(3-Chloro-4-methoxyphenyl)amino]-N-cyclopropylacetamide () Difference: Replaces sulfonamido (-SO₂NH-) with a simpler amino (-NH-) linkage. Impact: The absence of the sulfonyl group reduces molecular weight (254.71 g/mol vs. ~340–360 g/mol estimated for the target compound) and likely decreases polarity and target affinity .
Analog 2 : 2-[(3-Butyl-4-oxo-2-quinazolinyl)thio]-N-cyclopropylacetamide ()
- Analog 3: 2-[4-(2-Aminoethyl)phenoxy]-N-cyclopropylacetamide () Difference: Replaces sulfonamido-phenyl with a phenoxy group and an aminoethyl side chain.
Physicochemical Properties
While melting points and solubility data for the target compound are unavailable, analogs provide insights:
The higher melting point of 13ag (234–226°C) compared to 13ai (110–112°C) underscores the role of rigid aromatic systems (e.g., dihydrobenzo-dioxin) in enhancing crystallinity. The target compound’s sulfonamido group may similarly increase melting points relative to non-sulfonated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
